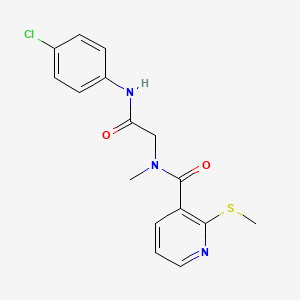

N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide

Description

N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a pyridine backbone substituted with a methylthio (-SMe) group at position 2. The N-methyl-2-((4-chlorophenyl)amino)-2-oxoethyl chain introduces a secondary amide linkage and a 4-chlorophenyl moiety, which is structurally distinct from simpler nicotinamide derivatives. This compound’s design integrates sulfur-based and aromatic chlorinated groups, features often associated with enhanced lipophilicity and target-binding capabilities in medicinal chemistry .

Properties

Molecular Formula |

C16H16ClN3O2S |

|---|---|

Molecular Weight |

349.8 g/mol |

IUPAC Name |

N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C16H16ClN3O2S/c1-20(16(22)13-4-3-9-18-15(13)23-2)10-14(21)19-12-7-5-11(17)6-8-12/h3-9H,10H2,1-2H3,(H,19,21) |

InChI Key |

ITGICRBJOIMLGG-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with ethyl 2-chloroacetate to form an intermediate, which is then reacted with N-methyl-2-(methylthio)nicotinamide under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Chemical Reactions Analysis

N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound has shown potential as an antibacterial and antifungal agent.

Industry: It is used in the production of pesticides and other agrochemicals due to its bioactivity.

Mechanism of Action

The mechanism of action of N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antifungal effects . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting the metabolic pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related molecules from diverse pharmacological classes:

Structural Analogues with Nicotinamide Cores

N-(4-Chlorophenyl)-6-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-5-cyano-4-(4-methoxyphenyl)-2-methylnicotinamide (CAS 375835-02-2) Key Features: Contains a thioether bridge linking the nicotinamide core to a 4-chlorophenyl group, along with cyano and methoxyphenyl substituents. Comparison: Unlike the target compound, this analogue lacks the N-methyl group and instead incorporates a thioether linkage, which may reduce metabolic stability but enhance π-π stacking interactions.

Ethyl 5-(6-Chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (4a) Key Features: Combines a nicotinamide core with thiophene and ester functionalities. Comparison: The thiophene ring and ester group in 4a contrast with the target compound’s 4-chlorophenyl and methylthio groups, leading to differences in solubility (logP: ~3.5 for 4a vs. ~2.8 estimated for the target compound) and fungicidal activity (4a showed IC₅₀ = 0.58 µM against Fusarium oxysporum) .

Compounds with 4-Chlorophenyl and Amide Linkages

2-(4-Chlorophenylsulfonamido)-N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)propanamide (7r) Key Features: Features a sulfonamide group and dual 4-chlorophenyl motifs. Comparison: The sulfonamide in 7r replaces the nicotinamide core, resulting in higher polarity (TPSA = 104.37 Ų vs. ~90 Ų for the target compound) and antiplasmodial activity (MIC = 0.71 µM against Plasmodium falciparum) .

N-(4-Chlorophenyl)-2-{[(2-Methoxyphenyl)methyl]amino}acetamide Key Features: A simpler acetamide derivative with a methoxybenzyl group. Comparison: The absence of a heterocyclic core reduces molecular complexity (MW = 304.77 vs. ~420 for the target compound) and likely limits target specificity .

Sulfur-Containing Analogues

N-(4-Chlorophenyl)-N-methyl-2-(phenylthio)aniline (3e)

- Key Features : Contains a phenylthio group and N-methyl-4-chlorophenylamine.

- Comparison : The aniline backbone and phenylthio substituent differ from the nicotinamide structure, suggesting divergent biological targets (e.g., kinase inhibition vs. antiparasitic activity) .

Tabulated Comparison of Key Properties

Research Findings and Implications

- Structural-Activity Relationships (SAR): The methylthio group in the target compound may enhance membrane permeability compared to sulfonamide or cyano analogues. The 4-chlorophenyl group is a conserved motif across multiple bioactive compounds, suggesting its role in target engagement .

- Synthetic Accessibility : and highlight feasible routes for synthesizing such compounds via acyl chloride intermediates or thioamination reactions, with yields >60% under optimized conditions .

- Pharmacokinetics : The target compound’s moderate logP (~2.8) and molecular weight (~420) align with Lipinski’s rules, suggesting oral bioavailability, whereas higher logP in analogues like 4a may limit solubility .

Biological Activity

N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is . It features a chlorophenyl group, a methylthio group, and a nicotinamide moiety, which contribute to its biological activity.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays have shown that modifications to the phenyl ring can significantly enhance inhibitory activity. For instance, the introduction of specific substituents on the phenyl ring resulted in increased potency against α-glucosidase, with some derivatives showing up to two-fold increases in inhibition compared to unmodified compounds .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems. This is particularly relevant in the context of diseases characterized by oxidative damage.

- Anticancer Potential : The compound's structure suggests potential interactions with DNA, possibly leading to anticancer effects. In vivo studies have indicated that similar compounds can inhibit DNA synthesis in tumor cells, which may translate to therapeutic effects against certain cancers .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide:

Case Studies

- In Vitro Studies : A series of derivatives were synthesized and tested for their inhibitory effects on α-glucosidase. The most potent derivative demonstrated an IC50 value significantly lower than previously reported compounds, indicating its potential as a therapeutic agent for managing diabetes .

- In Vivo Experiments : Research involving murine models has shown that compounds similar to N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide can effectively reduce tumor growth by inhibiting DNA synthesis within cancer cells. These findings support the hypothesis that this class of compounds may have anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.